1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
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Description
The compound appears to be a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the nitrophenylthio and trimethoxybenzoate groups suggest that this compound could have interesting chemical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine.Molecular Structure Analysis
The molecular structure would likely show the pyrazole ring at the center, with the tert-butyl, methyl, nitrophenylthio, and trimethoxybenzoate groups attached at various positions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis. However, pyrazole derivatives are known to undergo a variety of chemical reactions, particularly at the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present.Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be further developed as a pharmaceutical.
properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-14-21(35-19-11-9-8-10-16(19)27(29)30)22(26(25-14)24(2,3)4)34-23(28)15-12-17(31-5)20(33-7)18(13-15)32-6/h8-13H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPXXKBQDPKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate |
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